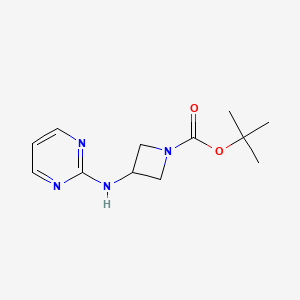
N-(3-Methylphenyl)-2-piperidinecarboxamide hydrochloride
説明
科学的研究の応用
Synaptic Transmission Inhibition
Research has revealed that compounds structurally related to AM404, which is similar in structure to "N-(3-Methylphenyl)-2-piperidinecarboxamide hydrochloride," can inhibit synaptic transmission between neurons. This inhibition occurs independently of cannabinoid CB1 receptors, highlighting a potential for the modulation of synaptic activity without engaging cannabinoid pathways (Kelley & Thayer, 2004).
Corrosion Inhibition
N1-(3-Methylphenyl)piperidine-1,4-dicarboxamide has been identified as an effective corrosion inhibitor for steel in acidic environments. This finding suggests applications in protecting metal surfaces against corrosion, offering insights into the chemical's potential industrial applications (Rajendraprasad et al., 2020).
Soluble Epoxide Hydrolase Inhibition
The discovery of piperidine-4-carboxamide derivatives as inhibitors of soluble epoxide hydrolase presents an opportunity for therapeutic intervention in diseases where epoxide hydrolases play a crucial role. These inhibitors could be vital in exploring treatments for cardiovascular diseases and inflammatory disorders (Thalji et al., 2013).
Electrochemical Behavior
The electrochemical behavior of related compounds has been studied, highlighting their potential in various electrochemical applications and possibly influencing the development of new materials or analytical methods (Ye et al., 2012).
Metabolic Studies
Compounds similar to "N-(3-Methylphenyl)-2-piperidinecarboxamide hydrochloride" have been used to study metabolic pathways in different organisms, offering insights into their disposition, potential therapeutic uses, and safety profiles. For instance, the metabolic disposition of casopitant, a neurokinin-1 receptor antagonist, provides valuable information on its absorption, distribution, metabolism, and elimination, which is crucial for its development and use in treating nausea and vomiting associated with chemotherapy (Miraglia et al., 2010).
特性
IUPAC Name |
N-(3-methylphenyl)piperidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c1-10-5-4-6-11(9-10)15-13(16)12-7-2-3-8-14-12;/h4-6,9,12,14H,2-3,7-8H2,1H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHNONJYHYNXGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Methylphenyl)-2-piperidinecarboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




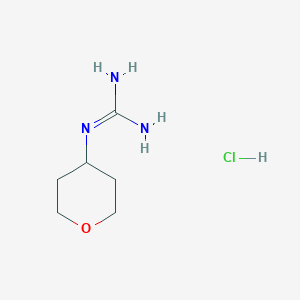
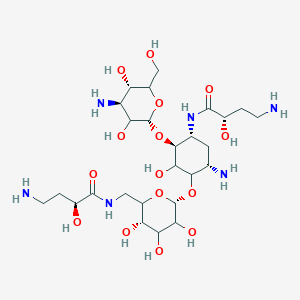

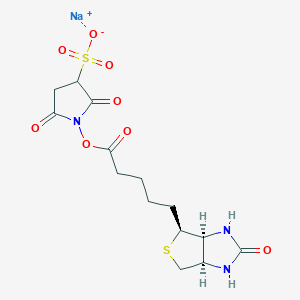
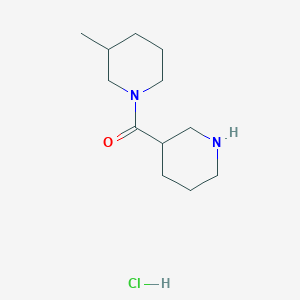
![[4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol](/img/structure/B1456563.png)


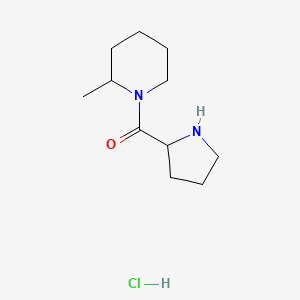
![4-[2-(Methylamino)acetyl]-2-piperazinone hydrochloride](/img/structure/B1456568.png)


